molecular formula C23H27N5O5 B2940383 6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione CAS No. 896304-55-5

6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B2940383
CAS RN: 896304-55-5
M. Wt: 453.499
InChI Key: SXYZTHBSKWTVIY-UHFFFAOYSA-N
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Description

6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C23H27N5O5 and its molecular weight is 453.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

The chemical compound shares structural similarities with various mesoionic purinone analogs and imidazole derivatives, which have been the subject of significant research. For example, mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, are known to undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982). Additionally, derivatives of 7,8-polymethylenepurines have been explored for their potential antiviral and antihypertensive activities (Nilov et al., 1995).

Chemical Reactions

The compound's structure is related to various imidazole and purine derivatives, which have been studied for their reactivity. For example, research on ethyl 5-(2,6-dimethylphenyl)-2-methyl-3-oxa-4,8,9-triazatricyclo[5.3.0.0^2,6]deca-4,9-diene-8-carboxylate, a structurally related compound, provides insights into its chemical properties and potential reactions (Gelli et al., 1994).

Biological Activity

Research into related compounds has shown a range of biological activities. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar, have been found to exhibit potent cytotoxic properties against various cancer cell lines (Deady et al., 2003). This suggests potential avenues for exploring the biological activity of the compound .

Luminescence Sensing

Some dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks, which are related to the compound of interest, have been developed for fluorescence sensing applications. They have shown selectivity towards benzaldehyde-based derivatives, indicating potential use in sensing technologies (Shi et al., 2015).

properties

IUPAC Name

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O5/c1-13-12-27-19-20(25(4)23(31)28(21(19)30)14(2)15(3)29)24-22(27)26(13)10-9-16-7-8-17(32-5)18(11-16)33-6/h7-8,11-12,14H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYZTHBSKWTVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)C(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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